molecular formula C21H18FN5O2 B2558683 2-Fluoro-5-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile CAS No. 1251600-96-0

2-Fluoro-5-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile

Cat. No.: B2558683
CAS No.: 1251600-96-0
M. Wt: 391.406
InChI Key: ZSINKODYGRSURL-UHFFFAOYSA-N
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Description

2-Fluoro-5-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluoro-substituted benzene ring, a naphthyridine moiety, and a morpholine carbonyl group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the fluoro group, and the attachment of the morpholine carbonyl group. Common synthetic routes may involve:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoro Group: Fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Morpholine Carbonyl Group: This step may involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Fluoro-5-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(methoxycarbonyl)aniline
  • Methyl 4-amino-3-fluorobenzoate
  • Methyl 3-fluoro-4-aminobenzoate

Uniqueness

2-Fluoro-5-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-fluoro-5-[[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-13-2-4-16-19(26-15-3-5-18(22)14(10-15)11-23)17(12-24-20(16)25-13)21(28)27-6-8-29-9-7-27/h2-5,10,12H,6-9H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSINKODYGRSURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)C#N)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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